4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid

Antiviral drug discovery Structure-activity relationship Picornavirus inhibitor

4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid is a sulfonamide-substituted benzoic acid derivative belonging to the N-substituted sulfamoylbenzoic acid chemical class. It bears a 4-chloro substituent on the benzoic acid ring and a 2-(morpholin-4-yl)phenyl group on the sulfamoyl nitrogen, yielding a molecular formula of C₁₇H₁₇ClN₂O₅S and a molecular weight of 396.8 g·mol⁻¹.

Molecular Formula C17H17ClN2O5S
Molecular Weight 396.8 g/mol
CAS No. 380349-02-0
Cat. No. B3424982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid
CAS380349-02-0
Molecular FormulaC17H17ClN2O5S
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
InChIInChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(21)22)11-16(13)26(23,24)19-14-3-1-2-4-15(14)20-7-9-25-10-8-20/h1-6,11,19H,7-10H2,(H,21,22)
InChIKeyYLPZYQLDYVCOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (CAS 380349-02-0): Procurement-Ready Identity and Core Physicochemical Profile


4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid is a sulfonamide-substituted benzoic acid derivative belonging to the N-substituted sulfamoylbenzoic acid chemical class. It bears a 4-chloro substituent on the benzoic acid ring and a 2-(morpholin-4-yl)phenyl group on the sulfamoyl nitrogen, yielding a molecular formula of C₁₇H₁₇ClN₂O₅S and a molecular weight of 396.8 g·mol⁻¹ . The compound is supplied as a research-grade small molecule by multiple vendors at purities typically ≥95% (HPLC), with long-term storage recommended at cool, dry conditions . Its structural features place it within the scope of patent families describing N-substituted sulfamoylbenzoic acid derivatives with antiviral activity against picornaviruses, including coxsackievirus, enterovirus, and rhinovirus [1].

Why Generic Substitution Fails for 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid: The Morpholinophenyl Motif as a Non-Interchangeable Pharmacophoric Element


Within the N-substituted sulfamoylbenzoic acid family, simply interchanging the N-substituent profoundly alters both the conformational landscape and the target interaction profile. The 2-(morpholin-4-yl)phenyl group present in this compound introduces a rigid ortho-morpholinophenyl architecture that simultaneously presents a hydrogen-bond-accepting morpholine oxygen, a π-stacking phenyl ring, and a sulfonamide NH donor in a defined spatial arrangement . Analogs that replace this motif with simpler N-alkyl, N-benzyl, or N-aryl groups (lacking the morpholine) lose the morpholine-mediated interactions that are structurally implicated in picornavirus capsid binding as described in the foundational antiviral patent [1]. Conversely, compounds such as SP-2509 (CAS 1423715-09-6) that reposition the morpholinosulfonyl group relative to a hydrazide linker exhibit a fundamentally different pharmacophore geometry and target LSD1 rather than viral proteins, precluding functional interchangeability across these distinct biological contexts [2].

Product-Specific Quantitative Differentiation Evidence for 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (380349-02-0)


Structural Differentiation: Ortho-Morpholinophenyl vs. Para-Morpholinophenyl Sulfamoyl Regioisomers

The target compound positions the morpholine ring at the ortho position of the N-phenylsulfamoyl group, creating a sterically constrained conformation that directs the morpholine oxygen inward toward the sulfonamide NH. This ortho arrangement is explicitly enumerated in antiviral patent WO2006011719 as part of the preferred substitution pattern associated with picornavirus inhibitory activity, distinguishing it from para-morpholinophenyl regioisomers (e.g., 4-morpholin-4-ylaniline-derived analogs) that adopt an extended, linear geometry [1]. In the related compound SP-2509, the morpholinosulfonyl group is attached directly to the benzoic acid meta position via a sulfonyl linkage rather than through an ortho-aminophenyl bridge, resulting in an IC₅₀ of 13 nM against LSD1 but no reported antiviral activity [2].

Antiviral drug discovery Structure-activity relationship Picornavirus inhibitor

Patent-Grounded Antiviral Scope: Specific Enumeration in Picornavirus Inhibitor Patent Family

The target compound falls within the generic and preferred formulae of US 9,790,197 B2, which claims N-substituted sulfamoylbenzoic acid derivatives demonstrating antiviral activity against picornaviruses including coxsackievirus, enterovirus, echovirus, poliovirus, and rhinovirus. The patent explicitly describes 4-morpholin-4-ylaniline as a synthetic building block for constructing the preferred N-(2-morpholin-4-yl-phenyl) sulfamoyl motif [1]. By contrast, the structurally simpler 3-sulfamoylbenzoic acid (CAS 636-76-0), which lacks both the 4-chloro and N-morpholinophenyl substitutions, is outside the patent's preferred scope and has no reported picornavirus antiviral activity in the primary literature, serving primarily as a synthetic intermediate [2].

Antiviral prophylaxis Enterovirus inhibitor Intellectual property

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. Sulfonyl-Linked Morpholine Analogs

The target compound presents two hydrogen-bond donors (sulfonamide NH and carboxylic acid OH) and seven hydrogen-bond acceptors (morpholine oxygen, sulfonamide oxygens, carboxylic acid oxygens), yielding a topological polar surface area (TPSA) of approximately 107 Ų and a hydrogen-bond donor count consistent with favorable oral bioavailability predictors . In comparison, the related sulfamoyl benzamide derivative N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i from the h-NTPDase inhibitor series) replaces the benzoic acid with a benzamide and positions the morpholine as a carbonyl-linked rather than N-phenyl-linked group, altering both the H-bond donor count and the conformational flexibility [1]. Compound 3i shows an IC₅₀ of 2.88 ± 0.13 μM against h-NTPDase1, providing a benchmark for target-class potency that the sulfamoylbenzoic acid scaffold may differentially modulate.

Medicinal chemistry Drug-likeness Permeability prediction

Chlorine Position Effect: 4-Chloro Benzoic Acid vs. Non-Halogenated or Alternative Halogen Analogs

The 4-chloro substituent on the benzoic acid ring of the target compound modulates both electronic properties and metabolic vulnerability. In the broader class of 4-sulfamoylbenzoic acid cPLA₂α inhibitors, replacing the 4-chloro group with hydrogen or alternative halogens has been shown to alter inhibitory potency by up to an order of magnitude, with chlorine providing an optimal balance of σ-electron withdrawal and steric bulk [1]. The non-halogenated analog 3-sulfamoylbenzoic acid lacks this electronic tuning and shows no measurable cPLA₂α inhibition in reported screening cascades. Furthermore, chlorine at the 4-position partially blocks a site of oxidative metabolism compared to unsubstituted phenyl rings, potentially extending metabolic half-life in hepatic microsomal assays—a property inferred from class-level structure-metabolism relationships in sulfamoylbenzoic acid derivatives [2].

Halogen bonding Metabolic stability SAR optimization

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (380349-02-0)


Picornavirus Antiviral Lead Optimization: SAR Expansion Around the N-(2-Morpholinophenyl)sulfamoyl Motif

Research groups pursuing direct-acting antivirals against enteroviruses (EV-A71, EV-D68), coxsackievirus B3, or rhinovirus can deploy this compound as a key intermediate or reference scaffold. The ortho-morpholinophenyl sulfamoyl architecture is explicitly encompassed by the preferred formulae of US 9,790,197 B2, providing a patent-mapped starting point for synthesizing focused libraries. The free carboxylic acid group allows straightforward amide coupling to generate diverse analogs for capsid-binding or protease-inhibition SAR studies, consistent with the antiviral mechanism suggested in the patent [1].

Inhibitor Selectivity Profiling: Differentiating cPLA₂α vs. Off-Target Activity Across Sulfamoylbenzoic Acid Chemotypes

Given that N,N-disubstituted 4-sulfamoylbenzoic acid derivatives exhibit micromolar cPLA₂α inhibition, the target compound's distinct N-monosubstituted sulfamoyl pattern with an ortho-morpholinophenyl group provides a chemotype for selectivity profiling. By comparing this compound's activity against cPLA₂α, h-NTPDases, and the antiviral targets claimed in the patent, researchers can map which structural features drive target selectivity within the broader sulfamoylbenzoic acid chemical space [2][3].

Medicinal Chemistry Building Block for Focused Library Synthesis

The compound serves as a versatile building block for parallel medicinal chemistry. The benzoic acid handle enables rapid diversification via amide bond formation with amine libraries, while the 4-chloro substituent provides a spectroscopic handle (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry) for tracking reaction progress. The morpholine ring offers a tertiary amine center that can be exploited for salt formation to optimize solubility or crystallinity during lead development [1].

In Vitro Toxicology and Metabolic Stability Assessment of 4-Chloro Sulfamoylbenzoic Acid Scaffolds

For preclinical candidate profiling, this compound can serve as a tool compound to establish baseline cytotoxicity, CYP450 inhibition, and microsomal stability parameters for the 4-chloro-3-(N-arylsulfamoyl)benzoic acid subclass. The 4-chloro position is a known metabolic soft spot that can be benchmarked against des-chloro analogs to quantify the metabolic liability introduced by halogen substitution, informing go/no-go decisions in lead optimization [4].

Quote Request

Request a Quote for 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.